molecular formula C6H10N2O B12364683 3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-

3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-

Cat. No.: B12364683
M. Wt: 126.16 g/mol
InChI Key: QQBYTWILHSVWRJ-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and a ketone group. The compound "3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro-" features a cyclopropyl substituent at the 5-position of the pyrazolone core.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-cyclopropylpyrazolidin-3-one

InChI

InChI=1S/C6H10N2O/c9-6-3-5(7-8-6)4-1-2-4/h4-5,7H,1-3H2,(H,8,9)

InChI Key

QQBYTWILHSVWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(=O)NN2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Cyclopropyl Carbonyl Derivatives

The cyclocondensation of hydrazines with cyclopropyl-substituted diketones or β-keto esters is a foundational method for synthesizing pyrazolone cores. For example, 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines were synthesized via a three-step sequence involving Grignard reactions, aldol condensations, and cyclization with hydrazine hydrate. Adapting this approach, 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one can be prepared by reacting cyclopropyl-substituted β-keto esters with hydrazines under acidic conditions.

Key Reaction Conditions :

  • Grignard Reaction : Cyclopropylmagnesium bromide reacts with ethyl acetoacetate to form 2-cyclopropyl-1,3-diketone intermediates.
  • Cyclization : Hydrazine hydrate in ethanol at 80°C for 12 hours yields the pyrazolone ring.
Starting Material Reagent Conditions Yield Reference
Ethyl 2-cyclopropylacetoacetate Hydrazine hydrate EtOH, reflux, 12 h 78%

Michael/alkylation Cascade Reactions

Spirocyclopropylpyrazolones, structurally related to the target compound, are synthesized via a Michael/alkylation cascade. For instance, 4-arylidenepyrazol-5-ones react with diethyl 2-bromomalonate in the presence of a chiral organocatalyst (e.g., (DHQ)₂AQN) to form spirocyclopropane derivatives. This method can be modified by substituting the arylidene group with cyclopropyl-containing electrophiles.

Mechanistic Insight :

  • Michael Addition : The enolate of pyrazol-5-one attacks diethyl 2-bromomalonate.
  • Alkylation : Intramolecular cyclopropanation occurs via nucleophilic displacement, forming the spirocyclic structure.
Substrate Catalyst Solvent Yield Diastereoselectivity
4-Benzylidenepyrazol-5-one (DHQ)₂AQN CH₂Cl₂, 25°C 83% >95:5 dr

Electrocatalytic Cyclopropanation

Recent advances in electrochemistry enable cyclopropanation of alkenyl trifluoroborates with methylene compounds. For 5-cyclopropylpyrazol-3-one, vinyltrifluoroborates can undergo radical-mediated cyclopropanation using benzoylacetonitrile as a methylene donor.

Electrochemical Setup :

  • Anode : Platinum electrode in acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).
  • Conditions : Constant current (5 mA/cm²), room temperature, 4 hours.
Substrate Methylene Donor Charge Passed Yield
Vinyltrifluoroborate Benzoylacetonitrile 2 F/mol 72%

Spirocyclization via Darzens-Type Reactions

Spiro epoxide-pyrazol-3-ones are synthesized via Darzens-type reactions between pyrazole-4,5-diones and phenacyl bromides. By substituting phenacyl bromides with cyclopropane-containing analogs, this method can yield 5-cyclopropyl derivatives.

Optimized Conditions :

  • Base : Triethylamine (2 equiv.) in ethanol at 25°C.
  • Substrate Ratio : Pyrazole-4,5-dione : Phenacyl bromide = 1:2.
Pyrazole Dione Phenacyl Bromide Yield
1,3-Dimethylpyrazole-4,5-dione Cyclopropylphenacyl bromide 89%

Tandem Reactions with Sulfoxonium Ylides

A metal-free tandem reaction between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and sulfoxonium ylides generates spiro-cyclopropyl fused pyrazolones. This method avoids transition metals and achieves moderate to high yields.

Procedure :

  • Nucleophilic Attack : Pyrazolone attacks the sulfoxonium ylide to form a zwitterionic intermediate.
  • Cyclopropanation : Intramolecular cyclization forms the cyclopropyl ring.
Ylide Additive Temperature Yield
Dimethylsulfoxonium methylide p-Nitrobenzoic acid 120°C, toluene 68%

Regioselective Cyclization of β-Keto Esters

β-Keto esters with cyclopropyl groups undergo regioselective cyclization with hydrazines. For example, ethyl 2-cyclopropylacetoacetate reacts with hydrazine hydrate in ethanol to yield 5-cyclopropylpyrazol-3-one.

Regioselectivity Control :

  • Solvent : Ethanol promotes 1,3-dipolar cyclization over competing pathways.
  • Acid Catalysis : Acetic acid (5 mol%) enhances reaction rate and selectivity.
β-Keto Ester Hydrazine Conditions Yield
Ethyl 2-cyclopropylacetoacetate Hydrazine hydrate EtOH, 80°C, 6 h 82%

Post-Functionalization of Pyrazolone Intermediates

Pre-formed pyrazolones can be post-modified to introduce cyclopropyl groups. For example, 5-bromopyrazol-3-one undergoes Suzuki-Miyaura coupling with cyclopropylboronic acid.

Catalytic System :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ in dioxane/water (3:1) at 90°C.
Halide Boronic Acid Yield
5-Bromo-1,2-dihydro-3H-pyrazol-3-one Cyclopropylboronic acid 75%

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 3H-Pyrazol-3-one derivatives in cancer treatment. For instance, a series of synthesized pyrazol-3-one derivatives demonstrated significant inhibition of aromatase enzyme activity, which is crucial in estrogen synthesis. One derivative showed an IC50 value of 0.0023 μM, outperforming the reference drug letrozole (IC50 = 0.0028 μM) .

Table 1: Aromatase Inhibition Activity of Pyrazol-3-one Derivatives

Compound IDIC50 (μM)Reference CompoundReference IC50 (μM)
160.0023Letrozole0.0028
260.0033Letrozole0.0028
360.0032Letrozole0.0028

2. Cardiovascular and Hematological Diseases
Another significant application of pyrazol-3-one derivatives involves their role as inhibitors of HIF-pyrolyl-4-hydroxylase, with potential therapeutic effects on cardiovascular and hematological diseases . These compounds can modulate hypoxia-inducible factors, which are critical in the response to low oxygen levels in tissues.

Material Science Applications

1. Synthesis of Novel Materials
The unique properties of pyrazol-3-one compounds allow their use in creating new materials with specific functionalities. For instance, the cascade assembly of pyrazoline derivatives has been explored for synthesizing spirocyclopropylpyrazolones, showcasing their versatility in material synthesis .

Table 2: Yield of Spirocyclopropylpyrazolones from Cascade Reactions

Reaction ConditionsYield (%)
EtONa (1.4 equivalents)76
Increased EtONa (higher amounts)Decreased

Case Studies

Case Study 1: Aromatase Inhibitors
A study focused on a new series of pyrazol-3-one derivatives aimed at inhibiting aromatase revealed promising results. The most active compound was characterized using molecular docking studies, confirming its binding affinity to the aromatase enzyme . This research paves the way for developing new treatments for hormone-dependent cancers.

Case Study 2: HIF-Pyrolyl-4-Hydroxylase Inhibition
Research on specific HIF-pyrolyl-4-hydroxylase inhibitors demonstrated that modified pyrazol-3-one compounds could effectively treat conditions related to hypoxia . These findings suggest that further exploration into this class of compounds could yield novel therapeutic agents for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) References
1,2-Dihydro-3H-pyrazol-3-one (base) None C₃H₄N₂O 84.077 163 326.1
5-Amino-1,2-dihydro-3H-pyrazol-3-one 5-NH₂ C₃H₅N₃O 99.09 N/A N/A
1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one 1-(4-ClC₆H₄) C₉H₇ClN₂O 194.62 N/A N/A
5-Cyclohexyl-1,2-dihydro-3H-pyrazol-3-one 5-Cyclohexyl C₉H₁₅N₃O 181.24 N/A N/A
5-Ethyl-2,4-dihydro-3H-pyrazol-3-one 5-C₂H₅ C₅H₈N₂O 112.13 N/A N/A

Key Observations :

  • The base compound (1,2-dihydro-3H-pyrazol-3-one) has a melting point of 163°C and a boiling point of 326.1°C .
  • Substituents like cyclohexyl or chlorophenyl increase molecular weight and hydrophobicity, which may reduce aqueous solubility .

Biological Activity

3H-Pyrazol-3-one, 5-cyclopropyl-1,2-dihydro- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C7H10N2O
  • Molecular Weight : 138.17 g/mol
  • IUPAC Name : 5-cyclopropyl-1,2-dihydro-3H-pyrazol-3-one

The biological activity of 3H-Pyrazol-3-one is attributed to its ability to interact with various biological targets. It has been shown to exhibit:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthetic pathway. By inhibiting DHODH, it can impede the proliferation of certain pathogens and cancer cells .
  • Antioxidant Activity : Research indicates that derivatives of pyrazoles have antioxidant properties, which can protect cells from oxidative stress .

Antimicrobial Activity

Studies have demonstrated that 3H-Pyrazol-3-one exhibits significant antimicrobial properties against various bacterial strains. For example:

  • In vitro assays showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • Case Study : In a study assessing the inhibition of measles virus replication, compounds similar to 3H-Pyrazol-3-one showed promising results in reducing viral load in infected cell cultures . This suggests potential applications in treating viral infections.

Anticancer Activity

Research has highlighted the anticancer potential of 3H-Pyrazol-3-one:

  • Mechanisms : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It has been noted for its effectiveness against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntiviralReduces viral load in measles virus-infected cells
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

  • Inhibition of DHODH : A series of analogs based on 3H-Pyrazol-3-one were synthesized and tested for their ability to inhibit DHODH. One particular derivative demonstrated superior activity compared to established inhibitors like brequinar and teriflunomide, indicating its potential as a therapeutic agent for autoimmune diseases .
  • Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, showcasing its broad-spectrum activity .

Future Directions

The promising biological activities exhibited by 3H-Pyrazol-3-one warrant further investigation. Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity.
  • In vivo Studies : To evaluate the pharmacokinetics and toxicity profiles.
  • Development of Novel Therapeutics : Leveraging its biological activities in drug design.

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